N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-2-phenoxyacetamide
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Overview
Description
“N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-2-phenoxyacetamide” is a chemical compound with the CAS Number: 1119450-30-4 . Its molecular weight is 303.45 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H29N3O/c1-20-8-2-4-17-14-16 (5-6-18 (17)20)15-19-7-3-9-21-10-12-22-13-11-21/h5-6,14,19H,2-4,7-13,15H2,1H3 . This code represents the structure of the molecule.Physical and Chemical Properties Analysis
The compound has a molecular weight of 303.45 . Unfortunately, other physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Biological Activity
Anti-tuberculosis Activity : Tetrahydroquinoline derivatives have been synthesized and evaluated for their anti-tuberculosis activity, demonstrating the potential of these compounds in antimicrobial research and development (Bai et al., 2011).
Cancer Therapeutics : Research into indenoisoquinoline topoisomerase I inhibitors, which are structurally related to tetrahydroquinolines, suggests their potential as therapeutic agents for cancer treatment by inhibiting Top1 and demonstrating cytotoxicity in cancer cell lines (Nagarajan et al., 2006).
Chemical Synthesis and Computational Studies
- Synthetic Pathways : The synthesis and characterization of tetrahydroquinoline derivatives highlight the diverse synthetic routes available for these compounds, facilitating their exploration in various research contexts (Li et al., 2012).
Pharmacological and Biological Implications
SERM Radioligands for PET Imaging : Tetrahydroisoquinoline derivatives have been explored as selective estrogen receptor modulators (SERMs) radioligands for PET imaging of ER expression in breast cancer, indicating their utility in diagnostic and therapeutic contexts (Gao et al., 2008).
Neuroscience Research : Studies on tetrahydroisoquinoline derivatives have explored their dopamine agonist properties, which could have implications for research into neurological disorders and potential therapeutic applications (Jacob et al., 1981).
Safety and Hazards
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-26-11-5-6-19-16-20(9-10-22(19)26)23(27-12-14-29-15-13-27)17-25-24(28)18-30-21-7-3-2-4-8-21/h2-4,7-10,16,23H,5-6,11-15,17-18H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKQRKNVMPPYGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=CC=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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